![molecular formula C19H22N6O2S B2801473 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 921905-61-5](/img/structure/B2801473.png)
5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . It also contains a phenylpiperazine moiety , which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylpiperazine moiety could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Potential Biological Activities
Innovative Synthesis Techniques : A study by Asghari et al. (2016) explores the synthesis of derivatives within the triazolo[4,3-a]pyrimidin-7(8H)-one family, revealing potential as inhibitors of 15-lipoxygenase, a target for various inflammatory and degenerative diseases. The synthesis of these compounds showcases advanced chemical techniques that could be applicable to the compound , providing a foundation for further pharmacological exploration (Asghari et al., 2016).
Antimicrobial and Antitumor Applications : Research by Gomha et al. (2017) demonstrates the synthesis of triazolo[4,3-a]pyrimidine derivatives, highlighting their in vitro antitumor activities against specific cancer cell lines. This suggests potential research applications of the compound in cancer therapy, given its structural similarity (Gomha et al., 2017).
Potential Anticancer Agents : Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles, showing significant anticancer activity. While focusing on a different core structure, this study underscores the importance of heterocyclic compounds in developing new anticancer agents, potentially applicable to research involving triazolo[4,3-a]pyrimidin-7(8H)-one derivatives (Abdelhamid et al., 2016).
Antimicrobial Activity : Mabkhot et al. (2016) describe the synthesis and structure-activity relationship of thiophene-based heterocycles, including triazolo[1,5-α]pyrimidines, demonstrating significant antimicrobial efficacy. This indicates that compounds within the same structural family could serve as potential antimicrobial agents, offering a research avenue for the compound of interest (Mabkhot et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. The result is an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft binds to receptors on the post-synaptic neuron, triggering a response. AChE then breaks down the acetylcholine to terminate the signal. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing the cholinergic response .
Propriétés
IUPAC Name |
5-ethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-14-12-16(26)20-18-21-22-19(25(14)18)28-13-17(27)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCOUQKOBCDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


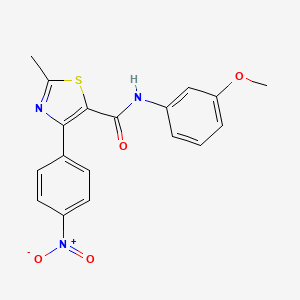
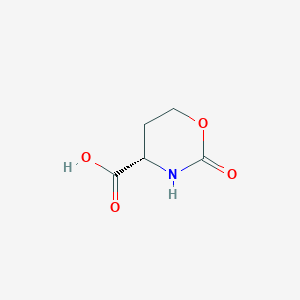
![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)
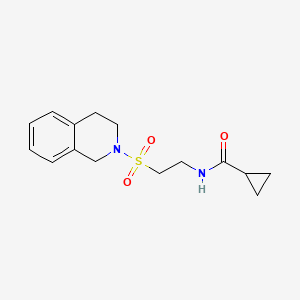
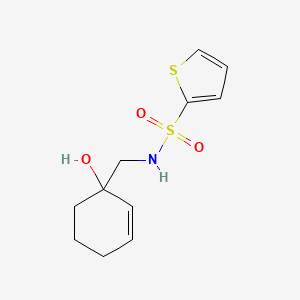
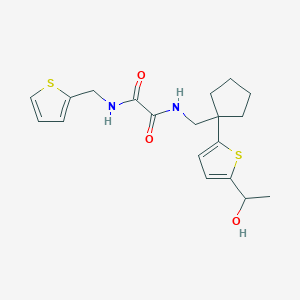
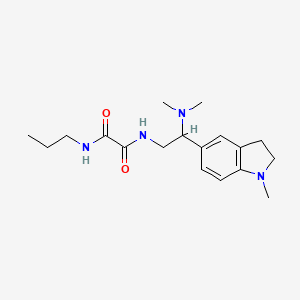
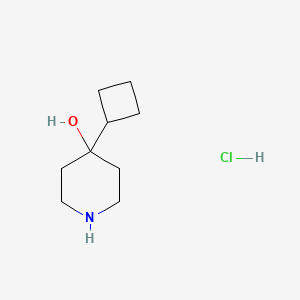
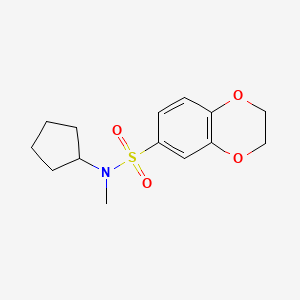
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2801407.png)
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)